
N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-CONHC(O)-). This particular compound seems to have two aromatic rings attached to the nitrogen atoms of the oxalamide group. One ring is a 2-methoxyphenethyl and the other is a 2-methyl-4-nitrophenyl .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide group and the two aromatic rings. The electron-withdrawing nitro group on one of the rings could potentially have interesting effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group and the methoxy group in this compound could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations Research led by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, involving the Meinwald rearrangement and a new rearrangement sequence, highlights a significant advancement in the synthesis of anthranilic acid derivatives and oxalamides, indicating a potential route for synthesizing compounds like N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Mamedov et al., 2016).
Photoassisted Fenton Reaction for Water Treatment A study on the complete oxidation of pesticides in water using a photoassisted Fenton reaction (Fe3+/H2O2/u.v.) by Pignatello and Sun (1995) demonstrates the potential for applying advanced oxidation processes in environmental remediation. Although not directly related, the oxidative degradation mechanisms investigated could be relevant for compounds with nitrophenyl groups, suggesting environmental applications for related compounds (Pignatello & Sun, 1995).
Polymer Research and Light-Switchable Materials Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon irradiation at 365 nm. This study showcases the utility of nitrophenyl methoxy groups in developing materials with switchable properties, relevant to the chemical functionalities present in this compound, hinting at its potential applications in smart materials and bioengineering (Sobolčiak et al., 2013).
Nonlinear Optical Materials Research on the synthesis and characterization of hydrazones with potential for nonlinear optical applications by Naseema et al. (2010) highlights the interest in compounds with nitrophenyl groups for developing optical devices. Such studies suggest that compounds like this compound could be explored for their nonlinear optical properties (Naseema et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12-11-14(21(24)25)7-8-15(12)20-18(23)17(22)19-10-9-13-5-3-4-6-16(13)26-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTRGSAAUQGOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2826324.png)
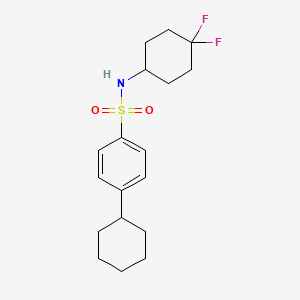
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2826329.png)
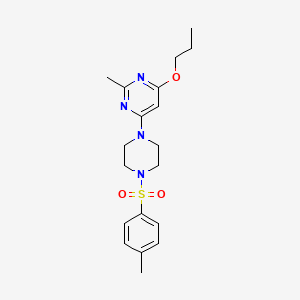
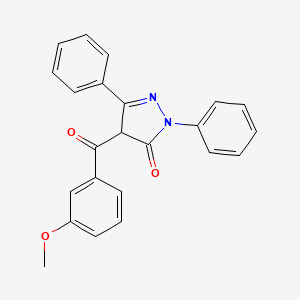
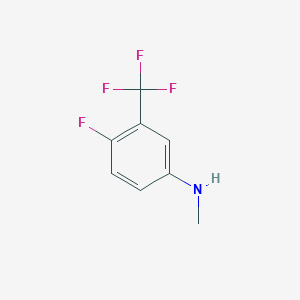
![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)

![3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2826339.png)

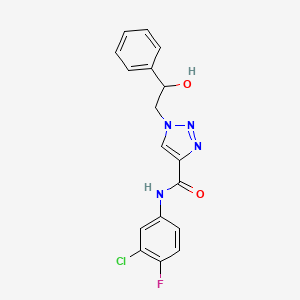
![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2826342.png)
